molecular formula C11H14N2O4 B1439158 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine CAS No. 1504252-74-7

3-(2-Methoxy-5-nitrophenoxy)pyrrolidine

Cat. No.: B1439158
CAS No.: 1504252-74-7
M. Wt: 238.24 g/mol
InChI Key: DGLKVXPUUSOJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine involves several steps. One common method includes the reaction of 2-methoxy-5-nitrophenol with pyrrolidine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

3-(2-Methoxy-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Methoxy-5-nitrophenoxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Methoxy-5-nitrophenoxy)pyrrolidine can be compared with other similar compounds, such as:

    2-Methoxy-5-nitrophenol: This compound shares a similar structure but lacks the pyrrolidine ring.

    Pyrrolidine: This compound is a simple nitrogen-containing heterocycle and serves as a building block for more complex molecules.

    3-(2-Methoxyphenoxy)pyrrolidine: This compound is similar but lacks the nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxy-5-nitrophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-10-3-2-8(13(14)15)6-11(10)17-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLKVXPUUSOJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxy-5-nitrophenoxy)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.